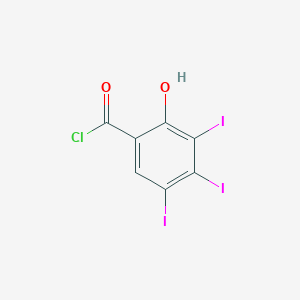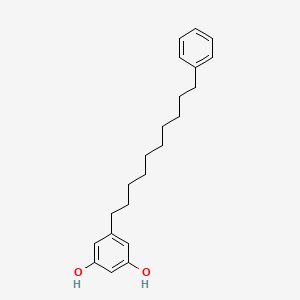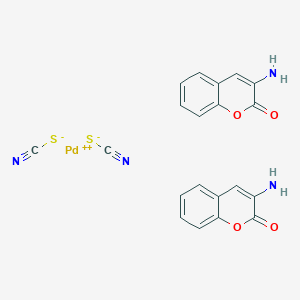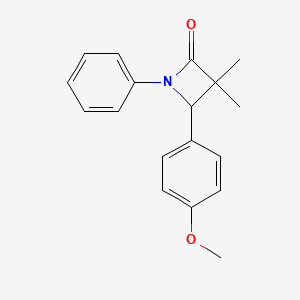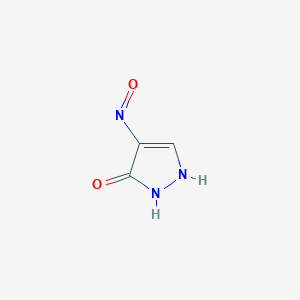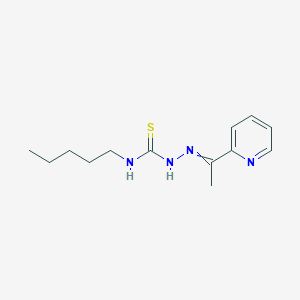
2,3-Diiodo-2-buten-1,4-diol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diiodo-2-buten-1,4-diol diacetate is an organic compound with the molecular formula C8H10I2O4 It is a derivative of butene, where two iodine atoms are attached to the second and third carbon atoms, and the hydroxyl groups on the first and fourth carbon atoms are acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diiodo-2-buten-1,4-diol diacetate typically involves the iodination of 2-butene-1,4-diol followed by acetylation. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective diiodination at the 2 and 3 positions. The resulting 2,3-diiodo-2-butene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the diacetate derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diiodo-2-buten-1,4-diol diacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-butene-1,4-diol derivatives, with the removal of iodine atoms.
Oxidation Reactions: The diacetate groups can be hydrolyzed to form the corresponding diol, which can then undergo further oxidation to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted butene derivatives.
Reduction: Formation of 2-butene-1,4-diol.
Oxidation: Formation of butene-derived aldehydes or carboxylic acids.
Applications De Recherche Scientifique
2,3-Diiodo-2-buten-1,4-diol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in studying the effects of iodine-containing compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used for imaging and therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butene-1,4-diol diacetate: Similar structure but without iodine atoms.
2,3-Diiodo-2-butene-1,4-diol: Similar structure but without acetyl groups.
2-Butyne-1,4-diol diacetate: Similar structure but with a triple bond instead of a double bond.
Propriétés
| 73758-43-7 | |
Formule moléculaire |
C8H10I2O4 |
Poids moléculaire |
423.97 g/mol |
Nom IUPAC |
[(E)-4-acetyloxy-2,3-diiodobut-2-enyl] acetate |
InChI |
InChI=1S/C8H10I2O4/c1-5(11)13-3-7(9)8(10)4-14-6(2)12/h3-4H2,1-2H3/b8-7+ |
Clé InChI |
FAQDVSANHUPJQT-BQYQJAHWSA-N |
SMILES isomérique |
CC(=O)OC/C(=C(/COC(=O)C)\I)/I |
SMILES canonique |
CC(=O)OCC(=C(COC(=O)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/no-structure.png)
